molecular formula C14H14Cl2Si B14717032 Bis(4-chlorophenyl)-dimethyl-silane CAS No. 18414-47-6

Bis(4-chlorophenyl)-dimethyl-silane

Cat. No.: B14717032
CAS No.: 18414-47-6
M. Wt: 281.2 g/mol
InChI Key: BTTWFQLGBPPYPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-chlorophenyl)-dimethyl-silane (CAS: 1432-31-1) is an organosilicon compound with the molecular formula C₁₄H₁₄Cl₂Si and a molecular weight of 293.25 g/mol . Structurally, it features a central silicon atom bonded to two methyl groups and two 4-chlorophenyl rings. This compound is part of a broader class of diarylsilanes, which are widely studied for their applications in materials science, catalysis, and polymer chemistry due to their thermal stability and tunable electronic properties.

The 4-chlorophenyl substituents contribute to its electron-withdrawing character, influencing reactivity in cross-coupling reactions and cyclization processes. Notably, its gas-phase ion energetics and thermochemical data have been standardized by NIST, underscoring its relevance in computational and experimental studies .

Properties

CAS No.

18414-47-6

Molecular Formula

C14H14Cl2Si

Molecular Weight

281.2 g/mol

IUPAC Name

bis(4-chlorophenyl)-dimethylsilane

InChI

InChI=1S/C14H14Cl2Si/c1-17(2,13-7-3-11(15)4-8-13)14-9-5-12(16)6-10-14/h3-10H,1-2H3

InChI Key

BTTWFQLGBPPYPU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Grignard Reagent-Mediated Coupling

Reaction Overview

The Grignard approach involves reacting 4-chloro-substituted aryl magnesium halides with dichlorodimethylsilane. This method, adapted from the synthesis of bis(3,4-dimethylphenyl)dimethylsilane, avoids expensive lithium reagents and achieves high yields through recrystallization.

Key Reaction Steps
  • Formation of 4-Chlorophenylmagnesium Halide :
    4-Bromo- or 4-chloro-ortho-xylene reacts with magnesium in anhydrous tetrahydrofuran (THF) or diethyl ether to generate the Grignard reagent. For example:
    $$
    \text{4-ClC}6\text{H}4\text{X} + \text{Mg} \rightarrow \text{4-ClC}6\text{H}4\text{MgX} \quad (\text{X = Cl, Br})
    $$
  • Coupling with Dichlorodimethylsilane :
    The Grignard reagent reacts with dichlorodimethylsilane at low temperatures (-78°C to 0°C) to form the target compound:
    $$
    2\,\text{4-ClC}6\text{H}4\text{MgX} + \text{Cl}2\text{Si(CH}3\text{)}2 \rightarrow (\text{4-ClC}6\text{H}4\text{)}2\text{Si(CH}3\text{)}2 + 2\,\text{MgXCl}
    $$
Optimization Parameters
  • Solvent Selection : Aromatic (xylene, monochlorobenzene) or aliphatic (hexane) solvents enhance reagent solubility.
  • Temperature Control : Slow warming from -78°C to room temperature minimizes side reactions.
  • Purification : Recrystallization using methanol or ethanol removes isomers and unreacted starting materials, yielding >95% purity.

Table 1: Grignard Method Performance Metrics

Parameter Value Source
Yield (Crude) 85–92%
Purity (Post-Recrystallization) 98%
Preferred Solvent Tetrahydrofuran

Organolithium Reagent-Based Synthesis

Lithium-Halogen Exchange Pathway

This method, exemplified in the preparation of biphenyl silanes, employs n-butyllithium to generate 4-chlorophenyllithium, which subsequently reacts with dichlorodimethylsilane.

Reaction Mechanism
  • Lithiation of 4-Chlorobromobenzene :
    $$
    \text{4-ClC}6\text{H}4\text{Br} + \text{n-BuLi} \rightarrow \text{4-ClC}6\text{H}4\text{Li} + \text{n-BuBr}
    $$
  • Silane Coupling :
    $$
    2\,\text{4-ClC}6\text{H}4\text{Li} + \text{Cl}2\text{Si(CH}3\text{)}2 \rightarrow (\text{4-ClC}6\text{H}4\text{)}2\text{Si(CH}3\text{)}2 + 2\,\text{LiCl}
    $$
Critical Considerations
  • Solvent System : Dry THF or ethers are essential to prevent lithium reagent decomposition.
  • Side Reactions : Trace moisture leads to hydrolysis, forming silanols (e.g., $$\text{(4-ClC}6\text{H}4\text{)}2\text{Si(OH)}2$$).
  • Purification : Sublimation at 30°C/0.1 mm Hg removes volatile impurities, achieving ~99% purity.

Table 2: Organolithium Method Performance Metrics

Parameter Value Source
Yield (Crude) 90–100%
Purity (Post-Sublimation) 99%
Reaction Temperature -78°C to 25°C

Comparative Analysis of Methods

Cost and Scalability

  • Grignard Method : Lower cost due to magnesium’s affordability vs. lithium. Scalable to multi-kilogram batches with standard equipment.
  • Organolithium Method : Higher reagent costs but faster reaction kinetics, suitable for small-scale, high-purity synthesis.

Byproduct Management

  • Grignard Route : Requires recrystallization to separate isomers (e.g., 3,4-dimethylphenyl derivatives).
  • Lithium Route : Generates lithium chloride, removed via filtration or sublimation.

Advanced Purification Techniques

Recrystallization

Methanol or ethanol recrystallization eliminates o,p'-isomers and residual solvents, critical for pharmaceutical-grade applications.

Sublimation

Volatile silanes are purified via vacuum sublimation, avoiding thermal decomposition.

Challenges and Mitigation Strategies

Isomer Formation

  • Issue : o,p'-Isomers arise from incomplete regioselectivity during coupling.
  • Solution : Optimize stoichiometry ($$\text{Si:Ar = 1:2.1}$$) and use excess Grignard reagent.

Moisture Sensitivity

  • Issue : Silane precursors hydrolyze rapidly in humid conditions.
  • Solution : Conduct reactions under nitrogen/argon using anhydrous solvents.

Chemical Reactions Analysis

Types of Reactions

Bis(4-chlorophenyl)-dimethyl-silane undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atoms on the phenyl rings can be substituted with other nucleophiles, such as amines or alkoxides.

    Oxidation Reactions: The silicon center can be oxidized to form silanols or siloxanes.

    Reduction Reactions: The compound can be reduced to form silanes with different substituents.

Common Reagents and Conditions

    Substitution: Reagents such as sodium amide (NaNH₂) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) are employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Major Products

    Substitution: Products include various substituted phenyl silanes.

    Oxidation: Products include silanols and siloxanes.

    Reduction: Products include different silanes with modified substituents.

Scientific Research Applications

Bis(4-chlorophenyl)-dimethyl-silane has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of organosilicon compounds and polymers.

    Biology: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.

    Medicine: Explored for its potential use in the development of new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of high-performance materials, such as heat-resistant polymers and coatings.

Mechanism of Action

The mechanism of action of Bis(4-chlorophenyl)-dimethyl-silane involves its ability to form stable bonds with various organic and inorganic molecules. The silicon center can act as a Lewis acid, facilitating the formation of complexes with nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Table 1: Key Properties of Bis(4-chlorophenyl)-dimethyl-silane and Analogues

Compound Name Molecular Formula CAS Number Substituents on Si Key Properties/Applications Reference
This compound C₁₄H₁₄Cl₂Si 1432-31-1 2×(4-ClC₆H₄), 2×CH₃ High thermal stability; used in organocatalytic cyclization studies
(4-Chlorophenyl)-methoxy-dimethylsilane C₉H₁₃ClOSi 62244-44-4 1×(4-ClC₆H₄), 1×OCH₃, 2×CH₃ Lower steric hindrance; reactive in nucleophilic substitutions
Bis(4-hydroxyphenyl)-dimethyl-silane C₁₄H₁₆O₂Si - 2×(4-HOC₆H₄), 2×CH₃ Hydroxyl groups enhance solubility in polar solvents; precursor for poly(amide-imide-esters)
(4-Bromophenyl)-trimethyl-silane C₉H₁₃BrSi 62244-44-4 1×(4-BrC₆H₄), 3×CH₃ Bromine substituent increases electron density; used in Suzuki-Miyaura couplings
1,1-Bis(2,6-dimethylphenyl)siletane C₁₉H₂₄Si 656824-69-0 2×(2,6-(CH₃)₂C₆H₃), siletane ring Steric bulk reduces reactivity; stable under high temperatures

Electronic Effects

  • This compound : The electron-withdrawing Cl groups stabilize the silicon center, making it less reactive toward electrophiles compared to its hydroxyl or methoxy analogues. This property is advantageous in enantioselective cyclization reactions, where controlled reactivity is critical .
  • (4-Bromophenyl)-trimethyl-silane : Bromine’s larger atomic radius and polarizability enhance its utility in cross-coupling reactions, though it is more prone to oxidative degradation than the chloro analogue .

Thermal Stability

  • This compound exhibits a decomposition temperature >300°C (based on TGA trends in related silanes) , whereas siletane derivatives like 1,1-Bis(2,6-dimethylphenyl)siletane show even higher stability due to their constrained cyclic structure .

Q & A

Q. What role can AI-driven platforms play in accelerating the discovery of this compound derivatives?

  • Methodological Answer : Train neural networks on existing reaction databases (e.g., Reaxys) to predict novel derivatives. Use generative adversarial networks (GANs) to propose structures with enhanced thermal stability or reactivity. Validate predictions via high-throughput robotic synthesis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.